2-(1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-17(15-13-20-16-8-3-2-7-14(15)16)18(23)19-9-6-12-21-10-4-1-5-11-21/h2-3,7-8,13,20H,1,4-6,9-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQGAWFNMOLKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a piperidine derivative.
Acylation: The final step involves the acylation of the indole-piperidine intermediate with an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological and chemical profile of 2-(1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide, we compare it with structurally analogous compounds (Table 1). Key differences in substituents, biological targets, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison of Analogous Indole-Acetamide Derivatives
Key Observations
Structural Modifications and Bioactivity :
- The piperidinylpropyl side chain in the target compound enhances interactions with proteases (e.g., HCV NS3/4A) through hydrogen bonding and hydrophobic packing . In contrast, the octyloxy-phenyl group in compound 12 (Table 1) improves α-amylase inhibition due to extended hydrophobic interactions with the enzyme’s active site .
- Replacement of the piperidinyl group with a phenethyl moiety () reduces molecular weight (292.3 vs. 429.29) but increases LogP (3.6 vs. 3.1), favoring blood-brain barrier penetration .
Synthetic Accessibility: The target compound is synthesized via a two-step process: (1) trifluoroacetylation of the amine precursor and (2) coupling with indole-3-acetic acid derivatives, yielding ~88% purity . Analogues like 2-(1H-indol-3-yl)-N-(4-(octyloxy)phenyl)acetamide require milder conditions (ethanol, piperidine catalyst) but lower yields (~60%) .
Pharmacokinetic Profiles :
- Compounds with piperidine/piperazine moieties (e.g., target compound, 17{5,5} in ) exhibit enhanced solubility in polar solvents (e.g., DMSO) compared to purely aromatic derivatives (e.g., phenethyl-substituted analogues) .
- The 2-oxo group in the target compound may confer metabolic stability by resisting cytochrome P450-mediated oxidation, unlike N-ethyl derivatives (e.g., 215b in ), which are prone to N-dealkylation .
Biological Activity
The compound 2-(1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an indole core, an acetamide group, and a piperidine moiety. The IUPAC name reflects its complex arrangement, indicating the presence of functional groups that contribute to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C19H25N3O2 |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 7087411 |
Research indicates that compounds with indole structures often exhibit diverse biological activities, including anticancer and antimicrobial properties. The specific mechanisms through which This compound exerts its effects are still under investigation, but several potential pathways have been identified:
- Inhibition of Tubulin Polymerization : Similar indole derivatives have shown the ability to disrupt microtubule formation, which is crucial for cell division.
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various pathogens, potentially through interference with cell wall synthesis or metabolic pathways.
Anticancer Properties
A study evaluated the anticancer efficacy of several indole derivatives, including the target compound. The results indicated significant cytotoxic effects against various cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound's mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.
Antimicrobial Activity
In vitro tests have demonstrated that This compound exhibits antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be promising, suggesting effective inhibition of bacterial growth.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity : In a controlled experiment, the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant bactericidal activity with MIC values ranging from 0.5 to 5 µg/mL depending on the strain tested.
Research Applications
The unique structure of This compound positions it as a valuable lead compound in drug discovery:
- Medicinal Chemistry : Its potential as an anticancer agent makes it a candidate for further development into therapeutic drugs targeting cancer.
- Pharmaceutical Research : Ongoing research focuses on optimizing its structure to enhance efficacy and reduce toxicity.
Q & A
Q. What are the key considerations for synthesizing 2-(1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide, and how can purity be ensured?
Answer: The synthesis typically involves multi-step organic reactions, starting with indole and piperidine intermediates. Key steps include:
- Coupling reactions : Use of catalysts (e.g., palladium) for forming acetamide bonds .
- Inert conditions : Temperature control (e.g., 0–25°C) and nitrogen/argon atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the target compound .
- Analytical validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., ¹H/¹³C) and mass spectrometry .
Q. How should stability studies be designed to determine optimal storage conditions for this compound?
Answer: Stability testing should evaluate:
- Environmental factors : pH (4–9), temperature (4°C, 25°C, 40°C), and light exposure .
- Analytical metrics : Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- Key findings : Piperidine-containing compounds often degrade faster under acidic conditions; lyophilization or storage in amber vials at -20°C is recommended for long-term stability .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., α1-adrenoceptor subtypes using [³H]prazosin) .
- Enzyme inhibition : Fluorescence-based assays (e.g., CYP51 for antiparasitic activity) .
- Antimicrobial testing : Broth microdilution (MIC values against Gram-positive bacteria/fungi) .
- Cell viability : MTT assays (IC₅₀ in cancer cell lines) .
Advanced Research Questions
Q. How can receptor subtype selectivity (e.g., α1D vs. α1A/α1B) be experimentally validated?
Answer:
- Functional assays : Use isolated tissue preparations (e.g., rat aorta for α1D, spleen for α1B) to measure contractile responses .
- Key data : A compound analog (HJZ-3) showed 97.7-fold selectivity for α1D over α1B receptors in radioligand binding studies (Kᵢ = 0.8 nM vs. 78.2 nM) .
- Optimization : Adjust the piperidine-propyl chain length to enhance α1D affinity while minimizing off-target effects .
Q. What structural modifications improve pharmacokinetic properties (e.g., bioavailability) of this compound?
Answer:
- Lipophilicity : Introduce polar groups (e.g., hydroxyl) to the indole ring to reduce logP and enhance solubility .
- Metabolic stability : Replace labile esters with amides; microsomal assays (human liver microsomes) can identify vulnerable sites .
- Case study : Methylation of the piperidine nitrogen in analogs increased plasma half-life by 2.3-fold in rodent models .
Q. How can computational methods guide target identification and mechanism of action studies?
Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding to α1D-adrenoceptors or CYP51 .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity with antimicrobial potency (R² > 0.85 in training sets) .
Q. How should contradictory data (e.g., variable IC₅₀ values across studies) be resolved?
Answer:
- Assay standardization : Validate cell lines (e.g., ATCC authentication) and control buffer conditions (pH 7.4, 37°C) .
- Orthogonal assays : Compare radioligand binding (Kᵢ) with functional cAMP assays for GPCR targets .
- Dose-response refinement : Use 8–12 concentration points to improve IC₅₀ accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
